molecular formula C15H25N5O2 B2878570 7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-99-0

7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2878570
CAS RN: 941916-99-0
M. Wt: 307.398
InChI Key: ASYIZZOCRQMTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as IBU, is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. IBU is a xanthine derivative that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Antitumor Agents : The synthesis of novel quinolindiones, including derivatives related to the chemical structure of interest, has been explored for their potent antitumor properties. This includes the efficient preparation of lavendamycin methyl ester, a compound with significant antitumor activity (Behforouz et al., 1996).

  • Purine Alkaloids and Cytotoxicity : Research on purine alkaloids from marine sources has identified compounds structurally related to the chemical of interest, displaying weak cytotoxicity against human cancer cell lines, suggesting potential for further therapeutic investigation (Qi et al., 2008).

Binding and Interaction Studies

  • Adenosine Receptor Antagonists : Studies have designed 8-aminoalkyl derivatives of purine-2,6-dione to explore their binding affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential as psychotropic agents (Chłoń-Rzepa et al., 2013).

  • Interaction Patterns in Polymorphs : The topology of interaction patterns in polymorphs of methylxanthines, including theophylline (closely related to the chemical structure of interest), has been analyzed to understand their therapeutic potential and interaction mechanisms (Latosińska et al., 2014).

Synthesis of Novel Compounds

  • Efficient Syntheses : The development of efficient syntheses methods for compounds structurally related to "7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" facilitates the exploration of their biological activities and potential applications in drug development (Obrecht & Heimgartner, 1987).

properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-9(2)7-16-14-17-12-11(20(14)8-10(3)4)13(21)19(6)15(22)18(12)5/h9-10H,7-8H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYIZZOCRQMTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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